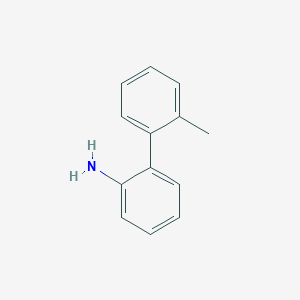

2-(2-Methylphenyl)aniline

Description

Properties

IUPAC Name |

2-(2-methylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISVTVYXQCPMEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203-41-4 | |

| Record name | 1203-41-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and discovery of 2-(2-Methylphenyl)aniline

An In-Depth Technical Guide to the Synthesis and Discovery of 2-(2-Methylphenyl)aniline

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive exploration of this compound (also known as 2'-Methyl-[1,1'-biphenyl]-2-amine), a significant biaryl amine scaffold. Biaryl amines are foundational structures in medicinal chemistry, materials science, and synthetic organic chemistry. This document details the core physicochemical properties, modern and classical synthetic methodologies, mechanistic underpinnings of these reactions, and critical safety protocols. The guide is structured to provide researchers, scientists, and drug development professionals with both theoretical knowledge and practical, field-proven insights into the synthesis and application of this versatile compound.

Introduction and Significance

This compound is a derivative of 2-aminobiphenyl, a class of compounds characterized by two phenyl rings linked by a carbon-carbon bond, with an amino group at the 2-position of one ring.[1] The specific introduction of a methyl group at the 2'-position introduces steric and electronic modifications that can significantly influence the molecule's conformational properties and reactivity.

The utility of the aminobiphenyl scaffold is vast. These structures are key intermediates in the synthesis of a range of important molecules, including:

-

Pharmaceuticals: The rigid yet tunable backbone of biaryl amines is a privileged scaffold in drug discovery.

-

Agrochemicals: Certain aminobiphenyl derivatives are precursors to potent fungicides and other crop protection agents.[2]

-

Advanced Materials: They are crucial building blocks for carbazole-based materials used in organic electronics, such as Organic Light-Emitting Diodes (OLEDs), due to their excellent thermal stability and tunable photophysical properties.[3]

This guide focuses on the primary synthetic routes to this compound, emphasizing the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation, which represent the state-of-the-art and the historical foundation of C-N cross-coupling, respectively.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is paramount for its synthesis, purification, and characterization.

Core Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| Molecular Formula | C₁₃H₁₃N | PubChem[4] |

| Molecular Weight | 183.25 g/mol | PubChem[4] |

| CAS Number | 1203-41-4 | PubChem[4] |

| Appearance | Colorless solid that may darken with age and exposure to air/light. | General observation for aminobiphenyls[1] |

Spectroscopic Characterization

-

¹H NMR: The spectrum would exhibit complex multiplets in the aromatic region (approx. δ 6.7–7.3 ppm). A distinct singlet for the methyl protons would appear in the upfield region (approx. δ 2.2–2.5 ppm). A broad singlet corresponding to the amine (-NH₂) protons would also be present, with its chemical shift being concentration and solvent-dependent.

-

¹³C NMR: The spectrum would show 12 distinct signals in the aromatic region (due to symmetry) and one signal in the aliphatic region for the methyl carbon.

-

Infrared (IR) Spectroscopy: Key signals would include a characteristic N-H stretching doublet around 3350-3450 cm⁻¹ for the primary amine. Aromatic C-H stretches would be observed above 3000 cm⁻¹, and C=C ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region.[5]

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 183.10, consistent with its molecular formula.[4]

Core Synthetic Strategies: C-N Bond Formation

The construction of the aryl C-N bond is the central challenge in synthesizing this compound. Modern organometallic cross-coupling reactions have revolutionized this field, offering high efficiency and broad functional group tolerance.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the preeminent method for forming aryl C-N bonds.[6][7] Developed in the 1990s by Stephen Buchwald and John Hartwig, this palladium-catalyzed cross-coupling reaction offers a versatile and high-yielding route.[6] The reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Causality Behind Component Selection:

-

Palladium Catalyst: A Pd(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or can be used directly as a pre-formed complex.

-

Ligand: This is arguably the most critical component. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are essential.[8]

-

Expertise & Experience: The steric bulk of the ligand promotes the final, crucial reductive elimination step, which forms the C-N bond and regenerates the Pd(0) catalyst. The electron-donating nature of the ligand increases the electron density on the palladium center, facilitating the initial oxidative addition of the aryl halide.[8]

-

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the amine-catalyst complex), making the nitrogen atom more nucleophilic. Common choices include sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).

The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.[8][9]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

This protocol is a representative example and must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Reactants:

-

2-Bromoaniline (1.0 eq)

-

2-Tolylboronic acid (1.2 eq) - Note: This represents a Suzuki coupling to form the biphenyl first, followed by amination. A more direct Buchwald-Hartwig would use 2-bromotoluene and aniline.

-

Let's correct to a direct C-N coupling:

-

Reactants (Corrected for direct C-N coupling):

-

Aniline (1.2 eq)

-

2-Bromotoluene (1.0 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

XPhos (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

-

Procedure:

-

Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂, XPhos, and NaOtBu under an inert atmosphere.

-

Reagent Addition: Add anhydrous toluene, followed by 2-bromotoluene and aniline via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Cool the mixture to room temperature. Quench the reaction by slowly adding water. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Copper-Catalyzed Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is a classical method for forming C-N, C-O, and C-S bonds using a copper catalyst.[10][11] The C-N bond-forming variant is often called the Goldberg reaction.[10]

Causality Behind Component Selection:

-

Catalyst: Traditionally, stoichiometric amounts of copper powder or copper bronze were used at very high temperatures (>200 °C).[10][12]

-

Expertise & Experience: Modern protocols utilize catalytic amounts of a copper(I) salt, such as CuI, often in combination with a ligand. The ligand (e.g., phenanthroline, diamines) solubilizes the copper species and accelerates the reaction, allowing for significantly milder conditions.[10]

-

-

Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically required to reach the necessary reaction temperatures.[10]

-

Base: A base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is used to deprotonate the amine.

The mechanism is less definitively established than the Buchwald-Hartwig reaction but is believed to involve a Cu(I)/Cu(III) cycle or a sequence involving copper(I) amides.[10][11]

Caption: A plausible catalytic cycle for the Ullmann Condensation.

Reactants:

-

Aniline (1.2 eq)

-

2-Iodotoluene (1.0 eq) (Note: Aryl iodides are more reactive than bromides in Ullmann reactions)[10]

-

Copper(I) iodide (CuI) (0.1 eq)

-

1,10-Phenanthroline (0.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous DMF

Procedure:

-

Setup: In a reaction vessel, combine 2-iodotoluene, aniline, CuI, 1,10-phenanthroline, and K₂CO₃.

-

Solvent & Reaction: Add anhydrous DMF and heat the mixture to 120-140 °C under an inert atmosphere. Stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).

-

Workup: Cool the reaction mixture, dilute with water, and extract with an appropriate solvent like toluene or ethyl acetate.

-

Purification: Wash the combined organic extracts with aqueous ammonia solution to remove copper salts, followed by water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography or distillation.

Safety and Handling

Trustworthiness: A core component of scientific integrity is rigorous adherence to safety protocols. This compound and related aromatic amines require careful handling.

GHS Hazard Classification: [4]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]

-

Irritation: Causes skin irritation and serious eye irritation.[4]

Handling Precautions: [13][14][15]

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Spill & Disposal: In case of a spill, absorb with an inert material and place in a sealed container for chemical waste disposal.[13] Dispose of waste in accordance with local, state, and federal regulations.

-

Incompatibilities: Avoid strong oxidizing agents, acid anhydrides, and chloroformates.[13]

Conclusion

This compound is a valuable synthetic intermediate whose preparation is dominated by modern cross-coupling chemistry. The Buchwald-Hartwig amination stands out as the most versatile and efficient method, benefiting from milder conditions and a broad substrate scope, driven by the development of sophisticated ligand systems. The classical Ullmann reaction, while requiring harsher conditions, remains a viable, cost-effective alternative, particularly with modern ligand-accelerated protocols. A thorough understanding of the mechanisms, practical protocols, and safety requirements detailed in this guide empowers researchers to confidently synthesize and utilize this important molecular scaffold in the pursuit of new medicines and materials.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1207241, this compound. Retrieved from [Link].

-

Wikipedia (n.d.). Buchwald–Hartwig amination. Retrieved from [Link].

-

ACS Green Chemistry Institute Pharmaceutical Roundtable (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link].

-

Wikipedia (n.d.). Ullmann condensation. Retrieved from [Link].

-

Wikipedia (n.d.). 2-Aminobiphenyl. Retrieved from [Link].

-

Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Retrieved from [Link].

-

YouTube (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link].

-

Wikipedia (n.d.). Ullmann reaction. Retrieved from [Link].

-

Organic Chemistry Portal (n.d.). Ullmann Reaction. Retrieved from [Link].

- Google Patents (n.d.). CN103819345A - Method for preparing 2-amino biphenyl derivative.

Sources

- 1. 2-Aminobiphenyl - Wikipedia [en.wikipedia.org]

- 2. CN103819345A - Method for preparing 2-amino biphenyl derivative - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methyl-5-(2-methylphenyl)aniline () for sale [vulcanchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. Ullmann Reaction [organic-chemistry.org]

- 12. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

Spectroscopic Blueprint of 2-(2-Methylphenyl)aniline: A Multi-technique Characterization

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic characteristics of 2-(2-Methylphenyl)aniline (also known as 2-amino-2'-methylbiphenyl). As a crucial intermediate in the synthesis of pharmaceuticals and advanced materials, a thorough understanding of its structural and electronic properties is paramount. This document offers a detailed analysis using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and provide an in-depth interpretation of the spectral data. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a robust understanding of the molecular architecture of this compound.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₁₃H₁₃N, is an aromatic amine featuring a biphenyl backbone. The presence of an amino group and a methyl group on adjacent phenyl rings introduces steric and electronic complexities that significantly influence its chemical reactivity and physical properties. Accurate and unambiguous structural elucidation is the cornerstone of its application in any synthetic or developmental workflow. Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular structure, offering a detailed "blueprint" of the atomic arrangement and bonding.

This guide will systematically unpack the information revealed by ¹H NMR, ¹³C NMR, IR, and MS, providing a holistic spectroscopic signature of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] By observing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides information about the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid obscuring signals from the analyte.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting the reference chemical shift to 0 ppm.

-

Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals to determine the relative number of protons for each resonance.

Data Interpretation and Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be complex due to the overlapping signals of the aromatic protons.

-

Aromatic Protons (Ar-H): The eight protons on the two phenyl rings will appear in the downfield region, typically between δ 6.5 and 7.5 ppm. The exact chemical shifts and coupling patterns will be influenced by the electron-donating amino group and the weakly electron-donating methyl group. The protons on the aniline ring are expected to be slightly more upfield than those on the tolyl ring.

-

Amino Protons (-NH₂): A broad singlet is anticipated for the two amino protons, typically in the range of δ 3.5-5.0 ppm. The chemical shift of this peak is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. Deuterium exchange (by adding a drop of D₂O) can be used to confirm this signal, as it will cause the -NH₂ peak to disappear.

-

Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons is expected in the upfield region, around δ 2.1-2.3 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H | 6.5 - 7.5 | Multiplet | 8H |

| -NH₂ | 3.5 - 5.0 | Broad Singlet | 2H |

| -CH₃ | 2.1 - 2.3 | Singlet | 3H |

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Carbon-13 NMR provides information on the number of non-equivalent carbon atoms and their chemical environments.

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation and instrument setup are similar to that for ¹H NMR. A proton-decoupled spectrum is typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Data Interpretation and Predicted ¹³C NMR Spectrum

The molecule has 13 carbon atoms, but due to potential symmetry, fewer than 13 signals might be observed. However, given the free rotation around the biphenyl bond, it is likely that all 13 carbons are chemically non-equivalent.

-

Aromatic Carbons (Ar-C): The twelve aromatic carbons will resonate in the downfield region of the spectrum, typically between δ 110 and 150 ppm. The carbon attached to the amino group (ipso-carbon) is expected to be significantly shielded, while the other carbons will have shifts influenced by their position relative to the substituents.

-

Methyl Carbon (-CH₃): The methyl carbon will appear as a singlet in the upfield region, typically around δ 15-25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ar-C (quaternary) | 125 - 150 |

| Ar-CH | 110 - 130 |

| -CH₃ | 15 - 25 |

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" based on the functional groups present.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film between salt plates (for liquids or low-melting solids), as a KBr pellet (for solids), or in solution.

-

Data Acquisition: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands are correlated with specific molecular vibrations.

Data Interpretation and Predicted IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from the N-H and C-H bonds, as well as vibrations from the aromatic rings.

-

N-H Stretching: As a primary amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹.[2] The asymmetric stretch appears at a higher frequency than the symmetric stretch.

-

Aromatic C-H Stretching: Bands corresponding to the stretching of C-H bonds on the aromatic rings will appear just above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: The C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

-

N-H Bending: The scissoring vibration of the -NH₂ group is expected in the range of 1580-1650 cm⁻¹.[2]

-

Aromatic C=C Stretching: Several bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic rings.

-

C-N Stretching: The stretching vibration of the aromatic C-N bond is expected in the 1250-1335 cm⁻¹ range.[2][3]

-

Out-of-Plane (OOP) C-H Bending: Strong absorptions in the 690-900 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds and can sometimes provide information about the substitution pattern.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Weak |

| N-H Bend | 1580 - 1650 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1335 | Medium-Strong |

| Aromatic C-H OOP Bend | 690 - 900 | Strong |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds, where the sample is bombarded with high-energy electrons.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is recorded, generating a mass spectrum.

Data Interpretation and Predicted Mass Spectrum

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (C₁₃H₁₃N), which is approximately 183.25 g/mol .[4] The presence of a single nitrogen atom dictates that the molecular weight will be an odd number, consistent with the Nitrogen Rule.

-

Fragmentation Pattern: The fragmentation of the molecular ion will lead to a series of daughter ions. Key fragmentations may include:

-

Loss of a hydrogen atom to give an [M-1]⁺ peak at m/z 182.

-

Loss of a methyl group (-CH₃) to give an [M-15]⁺ peak at m/z 168.

-

Cleavage of the C-N bond, potentially leading to fragments corresponding to the individual substituted phenyl rings.

-

Further fragmentation of the aromatic rings.

-

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment | Significance |

| 183 | [C₁₃H₁₃N]⁺ | Molecular Ion (M⁺) |

| 182 | [C₁₃H₁₂N]⁺ | Loss of H• |

| 168 | [C₁₂H₁₀N]⁺ | Loss of •CH₃ |

| 91 | [C₇H₇]⁺ | Tropylium ion from the tolyl group |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Integrated Spectroscopic Analysis: A Cohesive Structural Picture

The true power of spectroscopic characterization lies in the synergistic interpretation of data from multiple techniques.

Sources

A Technical Guide to the Physicochemical Properties of 2-(2-Methylphenyl)aniline and its Analogues

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The aminobiphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Understanding the fundamental physicochemical properties of these compounds is paramount for predicting their behavior in biological systems and for guiding rational drug design. This technical guide provides an in-depth analysis of 2-(2-methylphenyl)aniline, a representative aminobiphenyl, and its structural analogues. We explore key parameters including ionization constants (pKa), lipophilicity (logP), and solubility, detailing not only their measured or predicted values but also the underlying structural and electronic factors that govern them. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the accurate determination of these properties, empowering researchers to generate reliable data for structure-activity relationship (SAR) and structure-property relationship (SPR) studies.

Introduction: The Significance of the Aminobiphenyl Scaffold

The 2-aminobiphenyl framework and its derivatives are of significant interest in pharmaceutical development.[1][2] These structures serve as versatile synthons and are integral components of molecules targeting a wide range of biological pathways. Their utility, however, is intrinsically linked to their physicochemical profiles. Properties such as pKa, logP, and solubility are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which in turn dictates its bioavailability, efficacy, and potential for toxicity.[3]

This compound, with its characteristic biphenyl core, primary amine, and a sterically influential ortho-methyl group, presents a compelling case study. The interplay between the two aromatic rings and the substituents dictates the molecule's conformation, electron distribution, and intermolecular interactions. This guide will dissect these relationships to provide a clear understanding of how molecular structure translates into measurable physical and chemical properties.

Core Physicochemical Properties of this compound

Precise physicochemical data for this compound is not extensively documented in publicly available literature, necessitating reliance on data from close structural analogues and computational predictions. The following table summarizes key computed and estimated properties.

| Property | Value (Predicted/Estimated) | Significance in Drug Development |

| Molecular Weight | 183.25 g/mol [4] | Influences diffusion rates and compliance with guidelines like Lipinski's Rule of Five. |

| logP | 3.2[4] | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility and higher metabolic clearance. |

| pKa (Conjugate Acid) | ~3.5 - 4.5 | Governs the ionization state at physiological pH (7.4), impacting solubility, receptor interaction, and cell penetration. |

| Aqueous Solubility | Low | A direct consequence of high lipophilicity; presents a major challenge for formulation and oral bioavailability. |

| Polar Surface Area (PSA) | 26.02 Ų | A low PSA is consistent with high lipophilicity and good membrane permeability. |

| Hydrogen Bond Donors | 1 (the -NH2 group)[4] | |

| Hydrogen Bond Acceptors | 1 (the nitrogen atom) | The capacity for hydrogen bonding influences solubility and receptor binding interactions. |

| Melting Point | 45–55°C (estimated)[5] | Affects solid-state stability and dissolution rate. |

| Boiling Point | 290–310°C (estimated)[5] | Relevant for purification and assessing thermal stability. |

Ionization and pKa: The Role of the Amine

The basicity of the primary amine in this compound is a critical parameter. The pKa of its conjugate acid determines the ratio of the neutral to the protonated (charged) form at a given pH. This equilibrium is fundamentally important, as the neutral form is typically more membrane-permeable, while the charged form often exhibits higher aqueous solubility.

The basicity of anilines is influenced by the electronic effects of substituents on the aromatic ring.[6] Electron-donating groups, such as methyl groups, generally increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the pKa (making the amine more basic).[7] Conversely, electron-withdrawing groups decrease basicity.[6] In this compound, the ortho-methyl group on the adjacent phenyl ring introduces both electronic and steric effects that modulate the pKa.

Lipophilicity: Understanding logP and logD

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of n-octanol and water, representing its lipophilicity ("oil-loving") versus hydrophilicity ("water-loving"). For an ionizable compound like an aniline derivative, the distribution coefficient (logD) is more relevant as it accounts for the pH-dependent distribution of both the ionized and non-ionized species.

The predicted logP of 3.2 for this compound indicates a predominantly lipophilic character.[4] This is expected due to the large, nonpolar surface area of the biphenyl system. High lipophilicity is often correlated with good permeability across biological membranes but can also lead to challenges such as poor aqueous solubility, increased metabolic liability, and potential off-target toxicities.

Structure-Property Relationships (SPRs) of Analogues

The positioning of the methyl group on the phenyl ring significantly influences the physicochemical properties of aminobiphenyls. This is due to a combination of steric hindrance and electronic effects (inductive and hyperconjugation).[7]

| Compound | Key Structural Feature | Expected Impact on pKa | Expected Impact on logP | Rationale |

| This compound | ortho-methyl group | Moderate increase vs. aniline | Significant increase | The ortho-methyl group provides a moderate electron-donating effect but also introduces steric hindrance that can affect the planarity of the system and solvation of the ammonium ion. |

| 2-(3-Methylphenyl)aniline | meta-methyl group | Slight increase vs. aniline | Significant increase | The meta-methyl group has a weaker electron-donating inductive effect compared to ortho/para positions and minimal steric impact on the amine. |

| 2-(4-Methylphenyl)aniline | para-methyl group | Highest increase vs. aniline | Significant increase | The para-methyl group exerts the strongest electron-donating effect through both induction and hyperconjugation, maximizing the basicity of the amine.[7] |

This relationship between substituent position and basicity is a foundational concept in medicinal chemistry, allowing for the fine-tuning of a molecule's ionization state to optimize its ADME profile.[6]

Authoritative Experimental Protocols

Accurate experimental determination of physicochemical properties is essential for validating computational models and building robust SAR. The following sections detail gold-standard protocols.

Protocol: pKa Determination by Potentiometric Titration

Principle: This method directly measures the pH of a solution as a titrant of known concentration is added, allowing for the determination of the pKa value from the resulting titration curve.[8][9] It is considered a highly accurate method for determining the ionization constants of acids and bases.[10]

Methodology:

-

Preparation: Accurately weigh approximately 5-10 mg of the test compound and dissolve it in a suitable co-solvent system (e.g., 50% ethanol-water) to ensure solubility.[8]

-

Titration Setup: Place the solution in a thermostated vessel maintained at 25°C.[9] Use a calibrated pH electrode to monitor the solution's pH.

-

Acidification: Add a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to protonate the amine fully.

-

Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH), adding small, precise aliquots.

-

Data Acquisition: Record the pH value after each addition of NaOH, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the conjugate acid has been neutralized.

Workflow for Potentiometric pKa Determination

Caption: Workflow for pKa determination.

Protocol: logP Determination by the Shake-Flask Method (OECD 107)

Principle: The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.[11] It involves dissolving the test substance in a two-phase system of n-octanol and water, allowing it to reach equilibrium, and then measuring the concentration of the substance in each phase.[12]

Methodology:

-

Pre-saturation: Prepare n-octanol saturated with water and water saturated with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of the test compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning: In a suitable vessel, combine the n-octanol stock solution with the pre-saturated water at a defined volume ratio. The total amount of substance should not exceed the solubility limit in either phase.

-

Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours).[13]

-

Phase Separation: Separate the two phases by centrifugation to prevent the formation of emulsions, which can lead to erroneous results.[12]

-

Quantification: Carefully sample each phase and determine the concentration of the test compound using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final result is expressed as logP.

Relationship between pH, pKa, and Ionization

Caption: Ionization state as a function of pH and pKa.

Protocol: Thermodynamic Solubility Assessment

Principle: Thermodynamic solubility measures the equilibrium concentration of a compound in a given solvent at saturation, where the dissolved solute is in equilibrium with the undissolved solid phase.[14] This is the most accurate measure of a compound's intrinsic solubility.[3]

Methodology:

-

Sample Preparation: Add an excess amount of the solid test compound to a vial containing the test buffer (e.g., phosphate-buffered saline, pH 7.4).[15]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[14][16]

-

Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration of the supernatant.[15]

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined by a sensitive analytical method like LC-MS/MS or HPLC-UV, using a calibration curve prepared from a DMSO stock solution.[16]

-

Reporting: The solubility is reported in units such as µg/mL or µM.[15]

Spectroscopic and Structural Characterization

While a full spectroscopic analysis is beyond the scope of this guide, key expected features are summarized below. These are crucial for confirming the identity and purity of synthesized compounds.

-

¹H NMR: Aromatic protons are expected to resonate in the δ 6.7–7.3 ppm range, with the methyl group protons appearing around δ 2.2–2.5 ppm.[5]

-

¹³C NMR: Aromatic carbons will appear in the δ 110-150 ppm region.

-

IR Spectroscopy: Key signals include a characteristic N–H stretch around 3400 cm⁻¹ and aromatic C–H stretches near 3050 cm⁻¹.[5]

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 183.10, corresponding to the molecular formula C₁₃H₁₃N.[4]

Implications for Drug Development

The physicochemical profile of this compound—high lipophilicity and low aqueous solubility—presents both opportunities and challenges in drug development.

-

Opportunities: The lipophilic nature suggests excellent potential for crossing the blood-brain barrier or penetrating other cellular membranes, which could be advantageous for central nervous system (CNS) targets or intracellular enzymes.

-

Challenges:

-

Poor Bioavailability: Low aqueous solubility is a primary cause of poor oral absorption.[3] Formulation strategies such as salt formation (by protonating the amine), amorphous solid dispersions, or lipid-based formulations would be necessary.

-

Metabolic Instability: Lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes in the liver, leading to rapid clearance.

-

Toxicity: Aromatic amines are a well-known structural alert for potential mutagenicity.[17][18] Metabolic activation can lead to reactive intermediates that form DNA adducts.[17] Therefore, any drug discovery program based on this scaffold must include early and rigorous safety screening.

-

Conclusion

This compound and its analogues represent a chemically rich scaffold with significant potential in medicinal chemistry. A thorough understanding and precise measurement of their core physicochemical properties—pKa, logP, and solubility—are not merely academic exercises; they are essential prerequisites for successful drug design and development. The interplay of electronic and steric factors, dictated by substituent patterns, provides a powerful tool for medicinal chemists to modulate these properties. By employing the robust experimental protocols detailed in this guide, researchers can generate the high-quality data needed to build predictive structure-property models, mitigate development risks associated with poor ADME properties, and ultimately accelerate the journey from chemical scaffold to clinical candidate.

References

-

OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available from: [Link].

-

OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Available from: [Link].

-

protocols.io. In-vitro Thermodynamic Solubility. Available from: [Link].

-

Domainex. Thermodynamic Solubility Assay. Available from: [Link].

-

EUR-Lex. A.8. PARTITION COEFFICIENT. Available from: [Link].

-

ResearchGate. Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. Available from: [Link].

-

BioDuro. ADME Solubility Assay. Available from: [Link].

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link].

-

OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available from: [Link].

-

PubChem. This compound. Available from: [Link].

-

AFIT Scholar. Substituent Effects on the Physical Properties and pKa of Aniline. Available from: [Link].

-

MDPI. Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[5][11][14]Triazolo[4,3-c]. Available from: [Link].

-

DTIC. SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Available from: [Link].

-

Cheméo. Chemical Properties of 2-(o-Tolyloxy)-aniline (CAS 3840-18-4). Available from: [Link].

-

ACS Publications. Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Available from: [Link].

-

ResearchGate. Substituent effects on the physical properties and pKa of aniline. Available from: [Link].

-

TSI Journals. Correlation between hardness and basicity (pKa) of substituted anilines. Available from: [Link].

-

ResearchGate. Substituent effects on the physical properties and pKa of aniline. Available from: [Link].

-

Semantic Scholar. Substituent effects on the physical properties and pKa of aniline. Available from: [Link].

-

Iraqi Journal of Science. Thermodynamic study on pKa values of some imines and their acids conjugate derived from different aromatic carbonyl compounds. Available from: [Link].

-

University of Ibadan Journals. Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC. Available from: [Link].

-

PubChem. 2-methyl-N-(2-methylphenyl)-N-(4-methylphenyl)aniline. Available from: [Link].

-

Scholaris. Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Available from: [Link].

-

National Institutes of Health. 3-Aryl-5-aminobiphenyl Substituted[5][11][14]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. Available from: [Link].

-

PubMed. Mutagenicity studies of benzidine and its analogs: structure-activity relationships. Available from: [Link].

-

NCBI Bookshelf. 4-AMINOBIPHENYL. Available from: [Link].

-

PubMed. Rationally designing safer anilines: the challenging case of 4-aminobiphenyls. Available from: [Link].

-

The University of Manchester Research Explorer. Rationally Designing Safer Anilines: The Challenging Case of 4-Aminobiphenyls. Available from: [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. Mutagenicity studies of benzidine and its analogs: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. evotec.com [evotec.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methyl-5-(2-methylphenyl)aniline () for sale [vulcanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. tsijournals.com [tsijournals.com]

- 8. researchgate.net [researchgate.net]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC | JOURNAL OF SCIENCE RESEARCH [journals.ui.edu.ng]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. enamine.net [enamine.net]

- 14. In-vitro Thermodynamic Solubility [protocols.io]

- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Rationally designing safer anilines: the challenging case of 4-aminobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal structure and molecular geometry of 2-(2-Methylphenyl)aniline

An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 2-(2-Methylphenyl)aniline

Abstract

This compound, a biaryl amine, represents a core structural motif in various fields, including medicinal chemistry and materials science. Its conformational flexibility, dictated by the torsion between its two aromatic rings, is critical to its function and interaction with biological targets or its properties in condensed matter. This technical guide provides a comprehensive framework for the complete structural elucidation of this compound. We move beyond a simple data sheet to detail the integrated workflow required for its synthesis, characterization, and definitive three-dimensional structural analysis. This document outlines the rationale behind key experimental and computational methodologies, from single-crystal X-ray diffraction—the gold standard for solid-state structure determination—to computational modeling for gas-phase insights. By presenting detailed protocols and expected outcomes, this guide serves as a robust methodological blueprint for researchers investigating this molecule and its derivatives, enabling a deeper understanding of its structure-property relationships.

Introduction: The Significance of a Twisted Biaryl Amine

This compound, also known as 2'-Methyl-[1,1'-biphenyl]-2-amine, belongs to the class of 2-aminobiphenyls.[1] The biaryl scaffold is a privileged structure in drug discovery, prized for its ability to project substituents into distinct spatial vectors, allowing for precise interactions with protein binding pockets. The central C-C bond, however, is not a simple free rotor. The substitution pattern dramatically influences the molecule's preferred conformation.

In this compound, the presence of a methyl group at the C2' position introduces significant steric hindrance. This "ortho" substitution is expected to force the two phenyl rings out of planarity, creating a twisted or non-planar molecular geometry. The magnitude of this twist, defined by the dihedral angle between the rings, is a critical determinant of the molecule's overall shape, electronic properties, and biological activity. Understanding this three-dimensional structure with atomic-level precision is therefore not merely an academic exercise; it is a prerequisite for rational drug design and the development of novel materials.

Synthesis and Spectroscopic Confirmation

A definitive structural analysis begins with the unambiguous synthesis and purification of the target compound. The most robust methods for constructing the C-C biaryl bond are palladium-catalyzed cross-coupling reactions.

Proposed Synthesis Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is chosen for its high functional group tolerance, mild reaction conditions, and generally high yields.

-

Reactant Preparation: To a 100 mL flame-dried Schlenk flask under an inert argon atmosphere, add 2-bromoaniline (1.0 eq), (2-methylphenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture, such as 2M aqueous sodium carbonate (Na₂CO₃) and toluene (1:3 v/v).

-

Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure solid.

Spectroscopic Verification

The identity and purity of the synthesized compound must be confirmed before proceeding to crystallographic studies.

-

¹H and ¹³C NMR Spectroscopy: Aromatic protons are expected to resonate in the δ 6.7–7.4 ppm range, while the methyl protons should appear as a singlet around δ 2.2–2.5 ppm.[2] The amino (NH₂) protons will present as a broad singlet.

-

Infrared (IR) Spectroscopy: The spectrum should display characteristic N-H stretching vibrations around 3400 cm⁻¹ and aromatic C-H stretches above 3000 cm⁻¹.[2][3]

-

Mass Spectrometry: The molecular ion peak should confirm the expected molecular weight of 183.25 g/mol .[1]

Core Methodology: Determining the 3D Structure

A dual-pronged approach combining experimental X-ray diffraction with computational modeling provides the most comprehensive understanding of molecular structure.

Part A: Single-Crystal X-ray Diffraction (Solid-State)

This technique provides an unambiguous determination of the atomic arrangement in the solid state, revealing how the molecule packs into a crystal lattice and the influence of intermolecular forces on its conformation.[4]

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

-

Crystal Growth: The goal is to achieve slow, controlled supersaturation to allow molecules to arrange themselves into a highly ordered, single-crystalline lattice.[5] Slow evaporation of a solution in a solvent like ethanol or acetone is a common and effective method.[4]

-

Cryo-Cooling: Mounting the crystal in a cold nitrogen stream (typically 100 K) is crucial. It minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher resolution data. It also protects the crystal from potential radiation damage from the X-ray beam.[4]

-

Refinement: This is a least-squares minimization process where the calculated diffraction pattern from the model is matched against the experimental data.[4] The final quality of the structure is judged by metrics like the R-factor (residual factor), which should ideally be below 5% for a well-resolved structure.

Based on typical data for related aminobiphenyl derivatives.[4][6]

| Parameter | Expected Value |

| Chemical Formula | C₁₃H₁₃N |

| Formula Weight | 183.25 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| a, b, c (Å) | 10-20 Å |

| α, γ (°) | 90° |

| β (°) | 90-110° (for Monoclinic) |

| Volume (ų) | 1500-2000 ų |

| Z (Molecules/Unit Cell) | 4 or 8 |

| Temperature | 100(2) K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R indices [I>2σ(I)] | R₁ = 0.03-0.05, wR₂ = 0.08-0.12 |

Part B: Computational Modeling (Gas-Phase)

Computational chemistry, particularly Density Functional Theory (DFT), provides a complementary view of the molecule's geometry.[7] By modeling the molecule in a vacuum, we can determine its lowest energy conformation free from the influence of crystal packing forces. This allows for a direct assessment of the intrinsic steric and electronic effects on the molecular structure.

-

Model Building: Construct the 3D model of this compound.

-

Geometry Optimization: Perform a geometry optimization using a functional like B3LYP with a basis set such as 6-311+G(d,p). This finds the minimum energy structure.

-

Frequency Analysis: A subsequent frequency calculation confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

Analysis of Molecular Structure and Intermolecular Interactions

The true power of this dual approach comes from comparing the solid-state experimental data with the gas-phase computational data.

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-5-(2-methylphenyl)aniline () for sale [vulcanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-[(4-Methylphenyl)sulfanyl]aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Quantum Chemical Calculations for 2-(2-Methylphenyl)aniline: From Conformational Analysis to Property Prediction

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 2-(2-Methylphenyl)aniline, a substituted aromatic amine with significant conformational flexibility. The presence of ortho-substituents on the biphenyl core introduces steric hindrance that dictates the molecule's three-dimensional structure and, consequently, its electronic properties and reactivity.[1] This document is intended for researchers, computational chemists, and drug development professionals, offering a synthesis of theoretical foundations and practical, step-by-step protocols. We delve into the rationale for selecting appropriate computational methodologies, including Density Functional Theory (DFT) functionals and basis sets, with a focus on methods proven effective for non-covalently interacting aromatic systems. The guide details a complete computational workflow—from initial structure generation and rigorous conformational analysis to geometry optimization, vibrational frequency validation, and the calculation of key spectroscopic and electronic properties. All protocols are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Structural Nuances of this compound

This compound, also known as 2'-Methyl-[1,1'-biphenyl]-2-amine, is an aromatic amine built upon a biphenyl scaffold.[2] Its structure is characterized by an amino group (-NH₂) and a methyl group (-CH₃) at the ortho positions of the two interconnected phenyl rings. This specific substitution pattern creates significant steric repulsion between the rings, forcing the molecule to adopt a non-planar, twisted conformation.[1] The dihedral angle between the two phenyl rings is the primary determinant of the molecule's overall shape, stability, and physicochemical properties.

Understanding this conformation is critical. The spatial arrangement of the functional groups influences intramolecular interactions, molecular recognition capabilities, and electronic communication between the aromatic systems. For drug development professionals, these structural features can dictate how the molecule interacts with a biological target. For materials scientists, they can affect crystal packing and bulk electronic properties. Quantum chemical calculations provide a powerful, non-empirical means to explore these characteristics at the atomic level.

The Imperative for a Computational Approach

Quantum chemical calculations serve as an "in silico" laboratory to predict and analyze molecular properties that can be challenging or time-consuming to measure experimentally. For a molecule like this compound, this approach is particularly valuable for:

-

Conformational Landscape Mapping: Exhaustively exploring the potential energy surface as a function of the inter-ring dihedral angle to identify the most stable, low-energy conformer(s).

-

Structural Property Determination: Calculating precise geometric parameters such as bond lengths, bond angles, and the equilibrium dihedral angle.

-

Spectroscopic Prediction: Simulating infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in the interpretation of experimental data.[2]

-

Electronic Characterization: Determining the distribution of electron density, identifying frontier molecular orbitals (HOMO and LUMO) to predict reactivity, and visualizing the molecular electrostatic potential (MEP) to locate sites susceptible to electrophilic or nucleophilic attack.[3]

This guide focuses on Density Functional Theory (DFT), which offers an excellent balance of computational accuracy and efficiency for molecules of this size.

Methodology Selection: A Rationale-Driven Approach

The reliability of any quantum chemical calculation hinges on the judicious selection of the theoretical method and basis set. For substituted biphenyls, where non-covalent, dispersive interactions between the rings can be significant, this choice is paramount.

Density Functional Theory (DFT) Functionals

DFT functionals approximate the exchange-correlation energy, a key quantum mechanical term. For systems like this compound, where steric effects and weak intramolecular interactions are at play, standard functionals may be insufficient.

-

Recommended Functionals: Benchmarking studies on substituted biphenyls have shown that functionals incorporating empirical corrections for dispersion forces provide superior accuracy for both geometries and torsional energy barriers.[4]

-

B3LYP-D3(BJ): The popular B3LYP hybrid functional paired with Grimme's D3 dispersion correction and Becke-Johnson damping is a robust and widely used choice.

-

ωB97X-D: This range-separated hybrid functional includes an empirical dispersion correction and generally performs very well for non-covalent interactions.

-

M06-2X: A high-exchange hybrid meta-GGA functional that is well-parameterized to handle a broad range of chemical systems, including non-covalent interactions.

-

Basis Sets

The basis set is the set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility to describe the electron distribution, leading to higher accuracy at an increased computational cost.

-

Recommended Basis Sets: For accurate results in substituted biphenyl systems, triple-ζ basis sets are strongly recommended.[4]

-

6-311+G(d,p): A Pople-style triple-ζ basis set that includes diffuse functions (+) on heavy atoms (important for describing the lone pairs of nitrogen) and polarization functions (d,p) on all atoms (essential for describing anisotropic electron density).

-

def2-TZVP: A Karlsruhe "default" triple-ζ basis set that is well-balanced and efficient.

-

The following table summarizes the recommended computational levels for this study.

| Level of Theory | Description | Strengths | Considerations |

| B3LYP-D3(BJ)/6-311+G(d,p) | Hybrid GGA with D3 dispersion correction; Triple-ζ basis set. | A well-validated, robust combination for organic molecules. | May be slightly less accurate for long-range interactions than range-separated functionals. |

| ωB97X-D/def2-TZVP | Range-separated hybrid with dispersion; Triple-ζ basis set. | Excellent for non-covalent interactions and general thermochemistry. | Can be more computationally demanding than B3LYP. |

| M06-2X/6-311+G(d,p) | Hybrid meta-GGA; Triple-ζ basis set. | Broad applicability, performs well for main-group chemistry and thermokinetics. | Performance can be sensitive to the specific system. |

A Validated Computational Workflow

This section provides a step-by-step protocol for the comprehensive computational analysis of this compound. The workflow is designed to ensure that the final results correspond to a true energy minimum on the potential energy surface.

Protocol 1: Conformational Analysis and Geometry Optimization

Objective: To identify the global minimum energy structure of this compound.

-

Structure Generation: Using a molecular editor (e.g., GaussView, Avogadro), sketch the 2D structure of this compound and generate an initial 3D conformation.

-

Define the Scan Coordinate: Identify the four atoms defining the dihedral angle connecting the two phenyl rings (C-C-C-C).

-

Potential Energy Surface (PES) Scan:

-

Set up a "scan" calculation using a moderate level of theory (e.g., B3LYP-D3(BJ)/6-31G(d)) for efficiency.

-

Scan the defined dihedral angle from 0° to 180° in steps of 10-15°. At each step, the energy is calculated while allowing all other geometric parameters to relax.

-

Plot the resulting energy versus the dihedral angle to identify the angle corresponding to the lowest energy.

-

-

Full Geometry Optimization:

-

Take the structure from the lowest-energy point of the PES scan as the starting geometry.

-

Perform a full geometry optimization using a high level of theory (e.g., ωB97X-D/def2-TZVP ). This calculation will precisely locate the nearest stationary point on the potential energy surface.

-

-

Frequency Calculation (Validation):

-

Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

-

Validation Criterion: A true energy minimum must have zero imaginary frequencies.[5] The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further structural investigation. This step also yields thermodynamic data (Zero-Point Vibrational Energy, Gibbs Free Energy) and the predicted IR spectrum.

-

Analysis and Interpretation of Results

Structural and Electronic Properties

Once a validated minimum energy structure is obtained, its properties can be analyzed in detail. The results from an example calculation at the ωB97X-D/def2-TZVP level are presented below for illustrative purposes.

(Note: The above DOT script is a conceptual placeholder. A real implementation would require an image of the molecule to annotate.)

Table 1: Calculated Geometrical and Electronic Parameters (ωB97X-D/def2-TZVP)

| Parameter | Calculated Value | Interpretation |

| C-C Inter-ring Bond Length | ~1.49 Å | Typical for a single bond between sp²-hybridized carbons. |

| C-N Bond Length | ~1.40 Å | Shorter than a typical C-N single bond, indicating some delocalization of the nitrogen lone pair into the aromatic ring.[6] |

| C-C-C-C Dihedral Angle (τ) | ~65-75° | A significantly twisted conformation, confirming the impact of steric hindrance. A planar structure (0° or 180°) would be highly unstable. |

| HOMO Energy | -5.45 eV | Highest Occupied Molecular Orbital. Related to the ionization potential and electron-donating ability. The energy is relatively high, typical for an electron-rich aromatic amine. |

| LUMO Energy | -0.21 eV | Lowest Unoccupied Molecular Orbital. Related to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.24 eV | A large energy gap suggests high kinetic stability and low chemical reactivity. |

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are crucial for understanding reactivity. For this compound, the HOMO is typically localized across the π-system of the aniline ring, including the nitrogen lone pair, identifying this region as the primary site for electrophilic attack. The LUMO is generally distributed over the π*-system of the other phenyl ring, indicating it as the likely site for nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual map of the charge distribution.

-

Red Regions (Negative Potential): Located around the nitrogen atom of the amino group, indicating the region of highest electron density and the most probable site for protonation or interaction with electrophiles.

-

Blue Regions (Positive Potential): Found around the hydrogen atoms of the amino group, indicating electron-deficient areas.

Conclusion

This guide has outlined a robust and scientifically sound workflow for the quantum chemical analysis of this compound. By employing dispersion-corrected DFT functionals and triple-ζ basis sets, researchers can accurately predict the molecule's conformational preferences, geometric structure, and key electronic properties. The emphasis on a validation step—the frequency calculation—is critical for ensuring the trustworthiness of the results. The insights gained from these calculations provide a fundamental understanding of the molecule's structure-property relationships, offering valuable guidance for applications in medicinal chemistry, materials science, and chemical synthesis.

References

-

Masson, E. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1207241, this compound. [Link]

-

Essa, H. O., & Abbas, S. M. (2020). Density functional theory calculations of the effect (CH2, CH3, NH3, NH2, OH, CN, NO2) subgroups on the electronic structure of biphenyl molecule. IOP Conference Series: Materials Science and Engineering, 871, 012067. [Link]

-

Masson, E. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: A benchmarking study. ResearchGate. [Link]

-

Mahmood, T., et al. (2014). DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals. Journal of The Chemical Society of Pakistan, 36(3). [Link]

-

SUNDARBAN MAHAVIDYALAYA. Aromatic Amines. [Link]

Sources

A Guide to the Synthesis of Substituted Biphenylamines: From Classical Methods to Modern Cross-Coupling

Introduction

The substituted biphenylamine scaffold is a privileged structure in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and materials for organic electronics.[1] Its unique three-dimensional structure and electronic properties make it a crucial pharmacophore in drug discovery and a versatile building block for functional materials. Historically, the synthesis of these compounds was often challenging, requiring harsh reaction conditions with limited substrate scope. However, the advent of transition metal-catalyzed cross-coupling reactions has revolutionized the formation of the key carbon-nitrogen (C-N) bond, offering mild, efficient, and highly versatile synthetic routes.[2][3]

This technical guide provides an in-depth exploration of the principal historical and modern methods for synthesizing substituted biphenylamines. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also insights into the mechanistic underpinnings and the rationale behind experimental choices. We will journey from the classical Ullmann condensation to the palladium-catalyzed Buchwald-Hartwig amination and related modern techniques, providing a comprehensive overview for the practicing chemist.

PART 1: The Classical Approach - The Ullmann Condensation

The Ullmann condensation, first reported by Fritz Ullmann in 1903, represents the classical approach to forming aryl-amine bonds.[4][5] This copper-catalyzed reaction involves the coupling of an aryl halide with an amine, typically at high temperatures.[4][6]

Mechanism and Experimental Causality

The traditional Ullmann reaction is believed to proceed through a copper(I) active species.[6] The mechanism, while not fully elucidated in all cases, is generally thought to involve the formation of a copper-amide intermediate, followed by reaction with the aryl halide.[7][8]

Key experimental choices in a classical Ullmann condensation are driven by the reaction's inherent challenges:

-

Catalyst: Historically, "activated" copper powder or copper bronze was used in stoichiometric amounts.[4] The need for high copper loading stems from the heterogeneous nature of the reaction and the slow kinetics. Modern variations utilize soluble copper salts like CuI, often with ligands to improve solubility and catalytic activity.

-

Reaction Conditions: The reaction typically requires high temperatures, often exceeding 200°C, and high-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene.[6] These harsh conditions are necessary to overcome the high activation energy of the reaction but severely limit the functional group tolerance.

-

Substrate Scope: The Ullmann condensation is generally limited to aryl iodides and bromides activated with electron-withdrawing groups.[6] Less reactive aryl chlorides are typically poor substrates.

The Goldberg reaction is a related C-N coupling that also uses a copper catalyst, often formed from copper(I) iodide and a ligand like phenanthroline, and can be an alternative to the Buchwald-Hartwig amination.[6]

Workflow for a Classical Ullmann Condensation

Caption: General workflow for a classical Ullmann condensation.

While historically significant, the severe limitations of the Ullmann condensation have led to its widespread replacement by modern palladium-catalyzed methods.

PART 2: The Palladium Revolution - Modern Cross-Coupling Methods

The development of palladium-catalyzed cross-coupling reactions marked a paradigm shift in C-N bond formation, enabling the synthesis of substituted biphenylamines under mild conditions with broad substrate scope and functional group tolerance.[2][9]

The Buchwald-Hartwig Amination

First reported independently by Stephen Buchwald and John Hartwig in the mid-1990s, the Buchwald-Hartwig amination has become the gold standard for the synthesis of aryl amines.[2][10] This reaction utilizes a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide or triflate with a primary or secondary amine.[11]

The catalytic cycle of the Buchwald-Hartwig amination is well-established and proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][12]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The choice of ligand is critical to the success of the reaction.[13] Early "generations" of catalysts used simple phosphine ligands like P(o-tol)3.[10] However, the development of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) by the Buchwald group dramatically expanded the reaction's scope and efficiency.[13]

Why are these ligands so effective?

-

Promote Oxidative Addition: Their electron-rich nature increases the electron density on the palladium center, facilitating the oxidative addition of less reactive aryl chlorides.[11]

-

Facilitate Reductive Elimination: Their steric bulk promotes the final reductive elimination step, which is often the rate-limiting step, to release the product and regenerate the active Pd(0) catalyst.[11]

-

Stabilize the Catalyst: They form stable, monoligated Pd(0) species that are highly active in the catalytic cycle.

This protocol describes a typical Buchwald-Hartwig amination reaction.

Materials:

-

4-Bromobiphenyl (1.0 mmol, 233 mg)

-

Aniline (1.2 mmol, 112 mg, 109 µL)

-

Pd2(dba)3 (0.01 mmol, 9.2 mg)

-

XPhos (0.03 mmol, 14.3 mg)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)

-

Anhydrous Toluene (5 mL)

Procedure:

-

To an oven-dried Schlenk tube, add 4-bromobiphenyl, XPhos, and sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).

-

Add Pd2(dba)3 to the tube.

-

Evacuate and backfill the tube with the inert gas three times.

-

Add anhydrous toluene via syringe, followed by aniline.

-

Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

-

Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired N-phenyl-4-biphenylamine.

The Suzuki-Miyaura Coupling Approach

An alternative and powerful strategy for synthesizing substituted biphenylamines involves a two-step process: first, the formation of the biphenyl core via a Suzuki-Miyaura coupling, followed by a subsequent C-N bond formation reaction or the use of a pre-functionalized coupling partner.[14][15] The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate.[16][17]

This approach is particularly advantageous when the desired amine functionality is incompatible with the conditions of a direct C-N coupling or when building highly complex, substituted biphenyls.[18] For instance, one could couple an amino-substituted arylboronic acid with an aryl halide, or an arylboronic acid with an amino-substituted aryl halide.

The Suzuki-Miyaura catalytic cycle also involves oxidative addition, followed by transmetalation and reductive elimination.[14][16]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Key Experimental Considerations:

-

Base: A base (e.g., K2CO3, K3PO4, Cs2CO3) is crucial for the transmetalation step, activating the boronic acid for transfer of the aryl group to the palladium center.[14]

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often used. Water can play a beneficial role in the transmetalation step.[19][20]

-

Boron Reagent: Arylboronic acids are common, but boronate esters (e.g., pinacol esters) offer enhanced stability and are often used for purification and handling of the organoboron reagent.[18]

This protocol outlines the synthesis of 2-aminobiphenyl via a Suzuki-Miyaura coupling of 2-bromoaniline with phenylboronic acid.

Materials:

-

2-Bromoaniline (1.0 mmol, 172 mg, 113 µL)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Pd(OAc)2 (0.02 mmol, 4.5 mg)

-

SPhos (0.04 mmol, 16.4 mg)

-

Potassium carbonate (K2CO3) (2.0 mmol, 276 mg)

-

DMF/Water mixture (4:1, 5 mL)

Procedure:

-

In a round-bottom flask, combine 2-bromoaniline, phenylboronic acid, Pd(OAc)2, SPhos, and K2CO3.

-

Add the DMF/Water solvent mixture.

-

Place the flask under an inert atmosphere.

-

Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC.

-

After cooling, dilute the reaction mixture with water (15 mL) and extract with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography (petroleum ether/ethyl acetate) to obtain 2-aminobiphenyl.

The Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed C-N bond-forming reaction that utilizes arylboronic acids as the aryl source.[21][22] Unlike the palladium-catalyzed methods, it can often be run at room temperature and open to the air, making it an attractive, milder alternative.[23][24]

This reaction is particularly useful for coupling N-H containing heterocycles. The mechanism is thought to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle, where an oxidant (often atmospheric oxygen) is required to regenerate the active catalyst.[24][25]

PART 3: Comparative Analysis of Synthesis Methods

The choice of synthetic method depends heavily on the specific substrate, desired scale, and available resources. The following table provides a comparative overview of the key methods discussed.

| Feature | Ullmann Condensation | Buchwald-Hartwig Amination | Suzuki-Miyaura (Two-Step) | Chan-Lam Coupling |

| Catalyst | Copper (often stoichiometric) | Palladium (catalytic) | Palladium (catalytic) | Copper (catalytic) |

| Typical Temp. | > 180 °C | 25 - 110 °C | 60 - 110 °C | 25 - 80 °C |

| Aryl Partner | Aryl Halides (I, Br) | Aryl Halides (Cl, Br, I), Triflates | Aryl Halides (Cl, Br, I), Triflates | Arylboronic Acids |

| Amine Partner | Primary & Secondary Amines | Primary & Secondary Amines, Amides | Pre-functionalized substrates | Primary & Secondary Amines, Heterocycles |

| Key Advantage | Low-cost metal | Broadest substrate scope, high yields | Modular, good for complex targets | Mild conditions, air-tolerant |

| Key Limitation | Harsh conditions, poor scope | Catalyst/ligand cost, air-sensitive | Two-step process | Limited to boronic acids |

| References | [6],[4] | [2],[11] | [14],[16] | [21],[22],[24] |

Conclusion